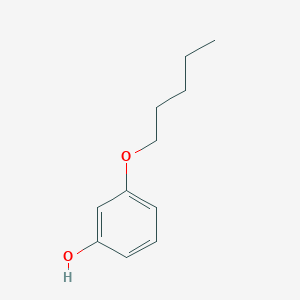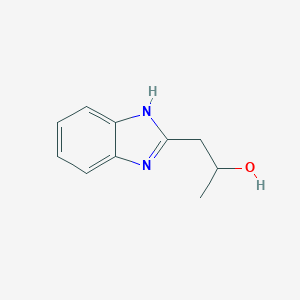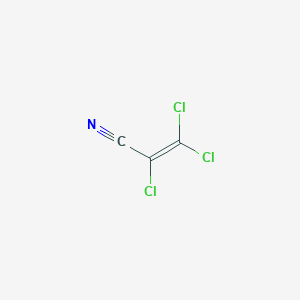
2-Propenenitrile, 2,3,3-trichloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenenitrile, 2,3,3-trichloro- is a chemical compound with the molecular formula C3HCl3N. It is also known as trichloroacrylonitrile and is widely used in various industries such as pharmaceuticals, agrochemicals, and polymer manufacturing. The compound is highly toxic and poses a significant risk to human health and the environment.
Scientific Research Applications
2-Propenenitrile, 2,3,3-trichloro- has a wide range of scientific research applications. It is commonly used as a reagent in organic synthesis and is particularly useful in the preparation of various pharmaceutical intermediates. The compound is also used as an intermediate in the production of agrochemicals such as herbicides and insecticides. Additionally, the compound is used in the manufacture of polymers such as polyurethane and polyacrylonitrile.
Mechanism Of Action
The mechanism of action of 2-Propenenitrile, 2,3,3-trichloro- is not well understood. However, it is known to be highly toxic and can cause severe respiratory and neurological damage. The compound is a potent irritant and can cause severe skin and eye irritation upon contact. It is also highly toxic when ingested or inhaled and can cause severe damage to the liver, kidneys, and lungs.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-Propenenitrile, 2,3,3-trichloro- are well documented. The compound is known to have a significant impact on the respiratory system and can cause severe damage to the lungs and bronchial tubes. It can also cause severe damage to the liver and kidneys and can lead to the development of cancer in some cases. Additionally, the compound is known to have neurotoxic effects and can cause severe damage to the central nervous system.
Advantages And Limitations For Lab Experiments
2-Propenenitrile, 2,3,3-trichloro- has several advantages and limitations for lab experiments. The compound is highly reactive and can be easily synthesized in the laboratory. It is also relatively inexpensive and readily available. However, the compound is highly toxic and poses a significant risk to human health and the environment. Therefore, it must be handled with extreme care and caution in the laboratory.
Future Directions
There are several future directions for research on 2-Propenenitrile, 2,3,3-trichloro-. One area of research could focus on the development of safer and more environmentally friendly synthesis methods for the compound. Another area of research could focus on the development of new pharmaceutical intermediates and agrochemicals that utilize the compound. Additionally, research could be conducted on the potential health effects of long-term exposure to the compound and the development of effective treatments for exposure to the compound.
Conclusion
In conclusion, 2-Propenenitrile, 2,3,3-trichloro- is a highly toxic chemical compound with a wide range of scientific research applications. The compound is commonly used as a reagent in organic synthesis and is particularly useful in the preparation of various pharmaceutical intermediates. However, the compound poses a significant risk to human health and the environment and must be handled with extreme care and caution in the laboratory. Further research is needed to develop safer and more environmentally friendly synthesis methods for the compound and to better understand its potential health effects.
Synthesis Methods
The synthesis of 2-Propenenitrile, 2,3,3-trichloro- involves the reaction of acrylonitrile with chlorine gas in the presence of a catalyst. The reaction takes place at a temperature of around 60-70°C and is usually carried out in a closed vessel to prevent the release of toxic gases. The yield of the reaction is typically around 80-90%.
properties
CAS RN |
16212-28-5 |
|---|---|
Product Name |
2-Propenenitrile, 2,3,3-trichloro- |
Molecular Formula |
C3Cl3N |
Molecular Weight |
156.39 g/mol |
IUPAC Name |
2,3,3-trichloroprop-2-enenitrile |
InChI |
InChI=1S/C3Cl3N/c4-2(1-7)3(5)6 |
InChI Key |
RIMSDWNIRWMXBC-UHFFFAOYSA-N |
SMILES |
C(#N)C(=C(Cl)Cl)Cl |
Canonical SMILES |
C(#N)C(=C(Cl)Cl)Cl |
Other CAS RN |
16212-28-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




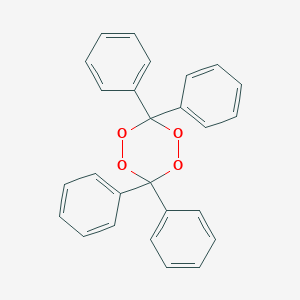
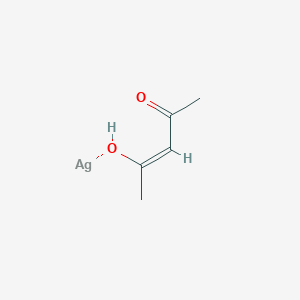
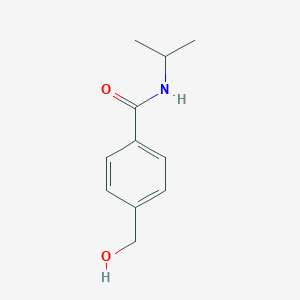
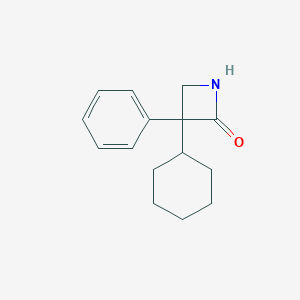
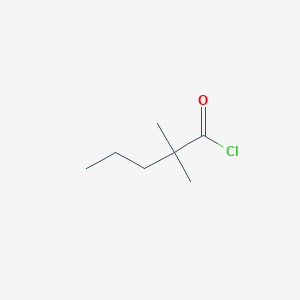
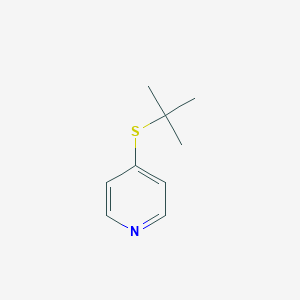
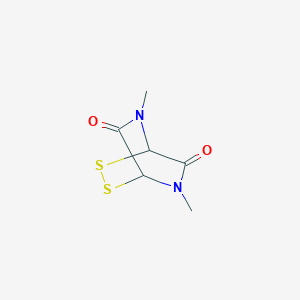
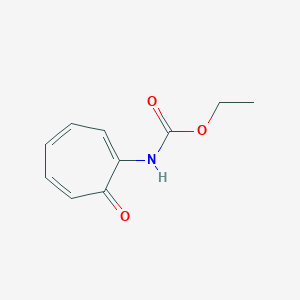
![3-[(2-Methyl-1-oxopropyl)amino]-2-butenamide](/img/structure/B97718.png)
![3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B97719.png)
![5-Ethynyl-5h-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol](/img/structure/B97720.png)
